molecular formula C9H9N3O B2377971 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine CAS No. 2168864-34-2

6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine

Cat. No.: B2377971
CAS No.: 2168864-34-2
M. Wt: 175.191
InChI Key: JDZAGXCLPBJBOL-UHFFFAOYSA-N
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Description

6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core with a prop-2-en-1-yloxy substituent at the 6-position. Compounds in this family are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine is the interleukin (IL)-17A, a major pathological cytokine secreted from Th17 cells . IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .

Mode of Action

This compound acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from signaling through its receptor, IL-17R . This inhibition can reduce the pro-inflammatory responses that IL-17A typically induces .

Biochemical Pathways

The inhibition of IL-17A by this compound affects the IL-23/IL-17 axis, a critical pathway in the pathogenesis of psoriatic disease . By inhibiting IL-17A, this compound can disrupt the normal immune and inflammatory responses to pathogens, and potentially alleviate chronic autoimmune diseases such as psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis .

Pharmacokinetics

As a small molecule inhibitor, it may have different adme properties compared to anti-il-17a antibodies . Small molecules typically have good absorption and distribution profiles, which can lead to high bioavailability.

Result of Action

The inhibition of IL-17A by this compound can lead to a reduction in chronic inflammation and tissue damage . This can result in improved symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of small molecule inhibitors like this compound can vary between individuals due to differences in metabolism, immune response, and other physiological factors .

Biochemical Analysis

Preparation Methods

The synthesis of 6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine typically involves a multi-step process. One common synthetic route starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the prop-2-en-1-yloxy group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .

Chemical Reactions Analysis

6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where the prop-2-en-1-yloxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Comparison with Similar Compounds

6-(Prop-2-en-1-yloxy)imidazo[1,2-b]pyridazine can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

Properties

IUPAC Name

6-prop-2-enoxyimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-2-7-13-9-4-3-8-10-5-6-12(8)11-9/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZAGXCLPBJBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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